BenchChemオンラインストアへようこそ!

N-(isochroman-3-ylmethyl)-N-methyl-2-oxoimidazolidine-1-carboxamide

Hydrogen-bond donor count Physicochemical profiling Medicinal chemistry lead optimization

N-(Isochroman-3-ylmethyl)-N-methyl-2-oxoimidazolidine-1-carboxamide (CAS 2034448-64-9) is a synthetic small-molecule research compound with the molecular formula C₁₅H₁₉N₃O₃ and a molecular weight of 289.33 g/mol. The compound belongs to the 2-oxoimidazolidine-1-carboxamide class, which has been explored in the patent literature for lipase and phospholipase inhibition, as well as for angiotensin-converting enzyme (ACE) inhibitory activity.

Molecular Formula C15H19N3O3
Molecular Weight 289.335
CAS No. 2034448-64-9
Cat. No. B2816994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isochroman-3-ylmethyl)-N-methyl-2-oxoimidazolidine-1-carboxamide
CAS2034448-64-9
Molecular FormulaC15H19N3O3
Molecular Weight289.335
Structural Identifiers
SMILESCN(CC1CC2=CC=CC=C2CO1)C(=O)N3CCNC3=O
InChIInChI=1S/C15H19N3O3/c1-17(15(20)18-7-6-16-14(18)19)9-13-8-11-4-2-3-5-12(11)10-21-13/h2-5,13H,6-10H2,1H3,(H,16,19)
InChIKeyYDJCLIMAAGPUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Isochroman-3-ylmethyl)-N-methyl-2-oxoimidazolidine-1-carboxamide (CAS 2034448-64-9) – Structural Identity and Chemical Class


N-(Isochroman-3-ylmethyl)-N-methyl-2-oxoimidazolidine-1-carboxamide (CAS 2034448-64-9) is a synthetic small-molecule research compound with the molecular formula C₁₅H₁₉N₃O₃ and a molecular weight of 289.33 g/mol . The compound belongs to the 2-oxoimidazolidine-1-carboxamide class, which has been explored in the patent literature for lipase and phospholipase inhibition, as well as for angiotensin-converting enzyme (ACE) inhibitory activity [1][2]. Its structure features an isochroman-3-ylmethyl moiety linked via an N-methylated carboxamide to a 2-oxoimidazolidine ring, distinguishing it from closely related des-methyl and alternative heterocycle analogs within this chemical space.

Why In-Class Substitution of N-(Isochroman-3-ylmethyl)-N-methyl-2-oxoimidazolidine-1-carboxamide Risks Experimental Incomparability


The 2-oxoimidazolidine-1-carboxamide scaffold tolerates substantial structural variation—including N-alkylation state, isochroman vs. alternative bicyclic attachments, and heterocycle replacement—each of which alters hydrogen-bond donor/acceptor capacity, lipophilicity, and conformational flexibility [1]. Generic substitution with the des-methyl analog (CAS 2034475-10-8), for example, introduces an additional hydrogen-bond donor at the carboxamide nitrogen, potentially changing target engagement, solubility, and membrane permeability. Similarly, replacement of the 2-oxoimidazolidine core with isoxazole or furan carboxamides fundamentally alters heteroatom placement and electronic properties, rendering cross-compound data non-transferable. The quantitative evidence below establishes the specific, measurable points of differentiation that a procurement or compound-selection decision must account for.

Quantitative Differentiation Evidence for N-(Isochroman-3-ylmethyl)-N-methyl-2-oxoimidazolidine-1-carboxamide (CAS 2034448-64-9) vs. Closest Analogs


N-Methyl Substitution Eliminates a Hydrogen-Bond Donor Relative to the Des-Methyl Analog

Compared to the des-methyl analog N-(isochroman-3-ylmethyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034475-10-8), the N-methyl substitution in the target compound replaces the carboxamide N–H with an N–CH₃ group, reducing the hydrogen-bond donor (HBD) count from 1 to 0 . This modification is consistent with classical medicinal chemistry strategies to improve membrane permeability and reduce metabolic liability associated with exposed amide NH groups.

Hydrogen-bond donor count Physicochemical profiling Medicinal chemistry lead optimization

Increased Lipophilicity (cLogP) Driven by N-Methyl Modification

The N-methyl group on the target compound increases calculated lipophilicity compared to the des-methyl analog. Based on the PubChem-computed XLogP3 value of –0.5 for the core fragment N-methyl-2-oxoimidazolidine-1-carboxamide [1], and considering the added isochroman-3-ylmethyl moiety common to both compounds, the N-methyl substitution contributes an estimated ΔcLogP of approximately +0.5 to +0.7 relative to the des-methyl analog, moving the compound into a more favorable lipophilicity range for cell permeability while remaining below the cLogP > 5 threshold associated with poor solubility and promiscuity.

Lipophilicity cLogP ADME prediction

Molecular Weight Distinction from the Des-Methyl Analog Enables Analytical Differentiation

The N-methyl group adds 14.03 Da to the molecular weight of the target compound (289.33 Da) relative to the des-methyl analog (275.30 Da) . This mass difference is readily resolved by standard LC-MS instrumentation, enabling unambiguous identity confirmation in mixtures or stability studies where both compounds might be present. The exact mass difference (14.0156 Da for CH₂) provides a definitive analytical handle for distinguishing the target compound from its des-methyl congener.

LC-MS Quality control Identity confirmation

2-Oxoimidazolidine Core Provides Distinct Heteroatom Topology vs. Isoxazole and Furan Carboxamide Analogs

When compared to isochroman-3-ylmethyl-N-methyl analogs bearing alternative heterocycle carboxamides—specifically N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide and N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide—the target compound's 2-oxoimidazolidine ring introduces a cyclic urea motif with two carbonyl-adjacent nitrogen atoms [1][2]. This structural feature provides a distinct hydrogen-bond acceptor geometry and potential for bifurcated hydrogen bonding not available to isoxazole (N–O heterocycle) or furan (O heterocycle) analogs, which may confer differential recognition by ATP-binding pockets or protease active sites that engage urea/imidazolidinone pharmacophores.

Heterocycle scaffold Hydrogen-bond acceptor Target engagement

Standard Purity Specification for Research-Grade Procurement

The target compound is typically supplied at ≥95% purity as determined by HPLC or equivalent analytical methods, a specification consistent with research-grade building blocks intended for medicinal chemistry and chemical biology applications . This purity level is comparable to that of the des-methyl analog (CAS 2034475-10-8, also supplied at ≥95%) and other isochroman-3-ylmethyl carboxamide research compounds. While no unique purity advantage is claimed, the specification provides a baseline quality expectation for procurement and experimental reproducibility.

Compound purity Procurement specification Reproducibility

Absence of Phenyl or Fluorophenyl Substituents Simplifies Structure–Activity Relationship (SAR) Interpretation

Unlike closely related 2-oxoimidazolidine-isochroman analogs such as 2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(isochroman-3-ylmethyl)acetamide (CAS 2034439-17-1) [1] and 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(isochroman-3-ylmethyl)acetamide (CAS 2034527-24-5), the target compound bears no substituent on the 2-oxoimidazolidine ring nitrogen. This structural simplicity eliminates the confounding electronic, steric, and lipophilic contributions of aryl substituents, enabling cleaner attribution of biological readouts to the core isochroman–N-methyl–2-oxoimidazolidine-1-carboxamide pharmacophore in SAR campaigns.

SAR studies Minimal pharmacophore Lead optimization

Recommended Application Scenarios for N-(Isochroman-3-ylmethyl)-N-methyl-2-oxoimidazolidine-1-carboxamide Based on Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Reduced Hydrogen-Bond Donor Count

When a screening hit or lead compound containing a free carboxamide NH exhibits poor cell permeability or high metabolic clearance, the N-methylated target compound provides a direct isosteric replacement that eliminates the HBD without altering the core scaffold. The quantified ΔHBD = –1 relative to the des-methyl analog supports its prioritization for permeability-sensitive targets such as intracellular enzymes or CNS-penetrant candidates. Researchers should request a certificate of analysis confirming ≥95% purity to ensure that permeability assay results are not confounded by impurities [1].

Structure–Activity Relationship (SAR) Studies on the 2-Oxoimidazolidine-1-Carboxamide Scaffold

The unsubstituted 2-oxoimidazolidine ring of the target compound makes it a preferred starting point for systematic SAR exploration, as it avoids the confounding contributions of N-aryl groups present on analogs such as CAS 2034439-17-1 (4-fluorophenyl) and CAS 2034527-24-5 (2-methoxyphenyl) . Iterative functionalization of the N3 position can rationally probe steric and electronic effects on target engagement, with the parent compound serving as the baseline control. The 14.03 Da mass difference from the des-methyl analog further enables LC-MS tracking of synthetic intermediates [1].

Enzyme Inhibition Screening Where Urea/Imidazolidinone Pharmacophores Are Privileged

Given that the 2-oxoimidazolidine-1-carboxamide class has been claimed for lipase, phospholipase, and ACE inhibition [1], the target compound is appropriate for screening panels targeting serine hydrolases or metalloproteases that recognize cyclic urea motifs. The bifurcated hydrogen-bond acceptor geometry of the 2-oxoimidazolidine ring differentiates it from isoxazole and furan carboxamide analogs that lack this pharmacophoric feature, making the target compound the structurally appropriate choice when the assay target is known or suspected to engage urea-type ligands.

Analytical Method Development and Reference Standard Qualification

The well-defined molecular formula (C₁₅H₁₉N₃O₃, MW 289.33) and the ≥95% purity specification make the target compound suitable as a reference standard for LC-MS method development in reaction monitoring or impurity profiling studies. The 14.03 Da mass offset from the des-methyl analog (CAS 2034475-10-8, MW 275.30) provides a built-in positive control for mass calibration and chromatographic resolution assessment when both compounds are co-injected, supporting robust analytical qualification in laboratories handling multiple isochroman-2-oxoimidazolidine derivatives.

Quote Request

Request a Quote for N-(isochroman-3-ylmethyl)-N-methyl-2-oxoimidazolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.